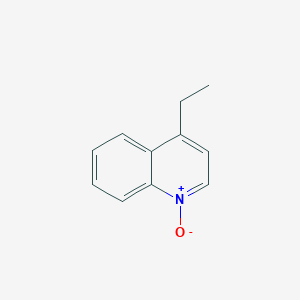
Dichloromethaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethaneperoxol is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of dichloromethane, which is widely used as a solvent in chemical research and industrial processes. The addition of a peroxol group to dichloromethane enhances its reactivity and opens up new avenues for its use in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethaneperoxol typically involves the reaction of dichloromethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of dichloromethane and hydrogen peroxide into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Dichloromethaneperoxol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is primarily due to the presence of the peroxol group, which can participate in redox reactions and form reactive intermediates.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of chlorinated organic compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound often require the presence of a nucleophile, such as a halide ion or an amine. The reaction conditions, including temperature and solvent, are adjusted to favor the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated alcohols or ketones, while reduction reactions can produce dechlorinated hydrocarbons.
Scientific Research Applications
Dichloromethaneperoxol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce peroxol groups into target molecules. This modification can enhance the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound is employed as a tool to study oxidative stress and its effects on cellular processes. It can be used to generate reactive oxygen species (ROS) in controlled experiments.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of dichloromethaneperoxol involves the generation of reactive intermediates through the cleavage of the peroxol group. These intermediates can interact with molecular targets, such as enzymes and nucleic acids, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Dichloromethaneperoxol can be compared with other similar compounds, such as:
Dichloromethane: While dichloromethane is primarily used as a solvent, the addition of the peroxol group in this compound enhances its reactivity and expands its applications.
Hydrogen Peroxide: Both compounds contain peroxol groups, but this compound has additional chlorinated groups that influence its chemical behavior.
Chlorinated Peroxides: These compounds share structural similarities with this compound and exhibit comparable reactivity in certain reactions.
Properties
CAS No. |
73761-31-6 |
|---|---|
Molecular Formula |
CH2Cl2O2 |
Molecular Weight |
116.93 g/mol |
IUPAC Name |
dichloro(hydroperoxy)methane |
InChI |
InChI=1S/CH2Cl2O2/c2-1(3)5-4/h1,4H |
InChI Key |
TUIYYMKEIGYDJB-UHFFFAOYSA-N |
Canonical SMILES |
C(OO)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


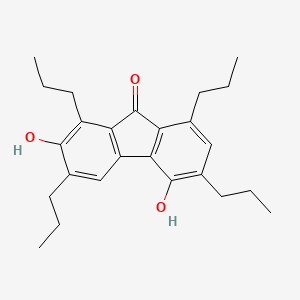
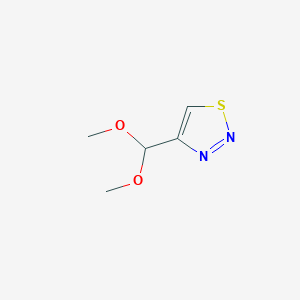
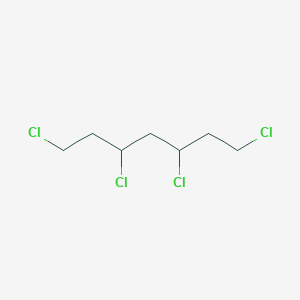
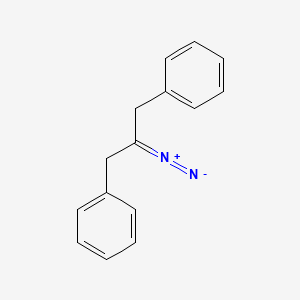
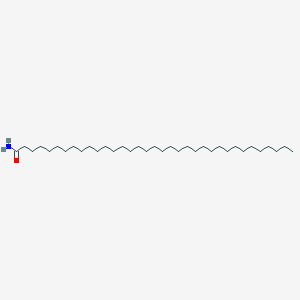
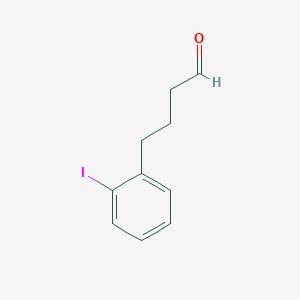

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
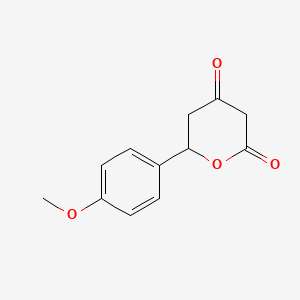
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
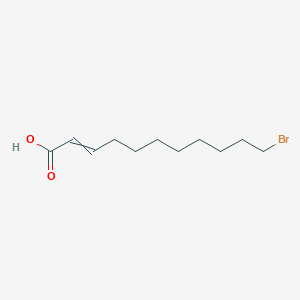
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

